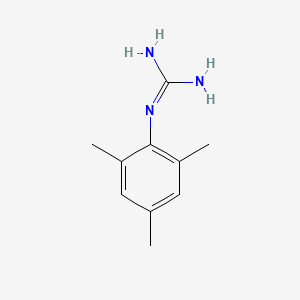
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromophenyl group and a carbaldehyde group attached to the imidazole ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(4-Bromophenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group and the imidazole ring are key structural features that contribute to its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-1H-imidazole-5-carbaldehyde
- 2-(4-Fluorophenyl)-1H-imidazole-5-carbaldehyde
- 2-(4-Methylphenyl)-1H-imidazole-5-carbaldehyde
Uniqueness
2-(4-Bromophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be readily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
Clave InChI |
JYIBTXLJBXDBRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)

![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)





